molecular formula C14H21NO2 B12746521 n-Isopropyl-3,4-methylenedioxyamphetamine CAS No. 74698-39-8

n-Isopropyl-3,4-methylenedioxyamphetamine

Cat. No.: B12746521
CAS No.: 74698-39-8
M. Wt: 235.32 g/mol
InChI Key: QEILDAATRJDFET-UHFFFAOYSA-N
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Description

n-Isopropyl-3,4-methylenedioxyamphetamine, also known as 3,4-methylenedioxy-N-isopropylamphetamine, is a psychoactive drug belonging to the phenethylamine and amphetamine chemical classes. It acts as an entactogen, psychedelic, and stimulant. This compound is the N-isopropyl analogue of 3,4-methylenedioxyamphetamine (MDA) and was first synthesized by Alexander Shulgin .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Isopropyl-3,4-methylenedioxyamphetamine typically involves the following steps:

    Formation of the 3,4-methylenedioxyphenylacetone: This is achieved by reacting piperonal with a suitable reagent such as methylamine.

    Reductive Amination: The 3,4-methylenedioxyphenylacetone is then subjected to reductive amination with isopropylamine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production methods for this compound are not well-documented due to its limited use and legal restrictions. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

n-Isopropyl-3,4-methylenedioxyamphetamine can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Substitution reactions can occur at the aromatic ring or the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a reference compound in analytical studies and for the synthesis of related analogues.

    Biology: Investigated for its effects on neurotransmitter systems and potential use in neuropharmacology.

    Medicine: Explored for its potential therapeutic effects, although its use is limited due to legal restrictions.

    Industry: Limited industrial applications due to its psychoactive properties and legal status.

Mechanism of Action

The mechanism of action of n-Isopropyl-3,4-methylenedioxyamphetamine involves its interaction with neurotransmitter systems in the brain. It primarily acts by increasing the release of serotonin, dopamine, and norepinephrine, leading to enhanced mood, empathy, and sensory perception. The compound binds to and inhibits the reuptake of these neurotransmitters, resulting in prolonged signaling and psychoactive effects .

Comparison with Similar Compounds

Similar Compounds

    3,4-Methylenedioxyamphetamine (MDA): The parent compound, known for its empathogenic and entactogenic effects.

    3,4-Methylenedioxymethamphetamine (MDMA): A widely known psychoactive drug with similar effects but different potency and duration.

    3,4-Methylenedioxy-N-methylamphetamine (MDMA): Another analogue with distinct pharmacological properties.

Uniqueness

n-Isopropyl-3,4-methylenedioxyamphetamine is unique due to its specific isopropyl substitution, which alters its pharmacokinetics and pharmacodynamics compared to its analogues. This modification can result in differences in potency, duration of action, and side effect profile .

Properties

CAS No.

74698-39-8

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

N-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-2-methylpropan-1-amine

InChI

InChI=1S/C14H21NO2/c1-10(2)8-15-11(3)6-12-4-5-13-14(7-12)17-9-16-13/h4-5,7,10-11,15H,6,8-9H2,1-3H3

InChI Key

QEILDAATRJDFET-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(C)CC1=CC2=C(C=C1)OCO2

Origin of Product

United States

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